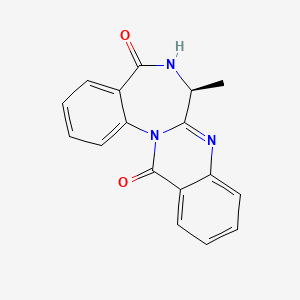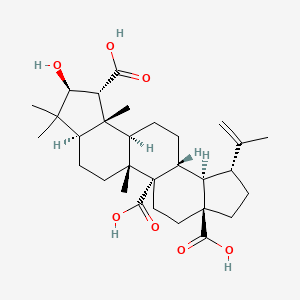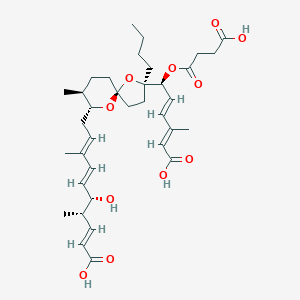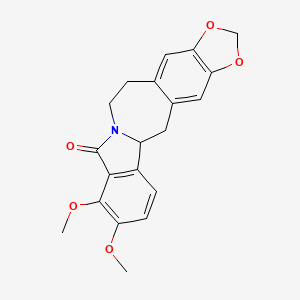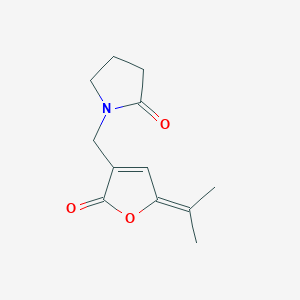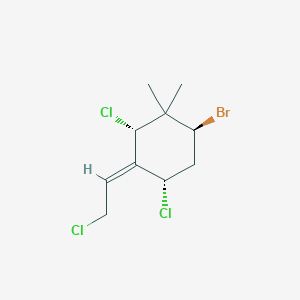![molecular formula C17H24O5 B1248267 (1aS,4aR,7R,8aS)-7-hydroxy-6,6-dimethyl-2-oxo-3-pentyl-1a,4a,7,8-tetrahydrooxireno[2,3-e]chromene-4-carbaldehyde](/img/structure/B1248267.png)
(1aS,4aR,7R,8aS)-7-hydroxy-6,6-dimethyl-2-oxo-3-pentyl-1a,4a,7,8-tetrahydrooxireno[2,3-e]chromene-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1aS,4aR,7R,8aS)-7-hydroxy-6,6-dimethyl-2-oxo-3-pentyl-1a,4a,7,8-tetrahydrooxireno[2,3-e]chromene-4-carbaldehyde is a cyclic undecapeptide derived from the fungus Tolypocladium inflatum. It was discovered in 1970 by Borel and Stahelin during their search for new antifungal treatments . This compound is known for its immunosuppressive properties, which have been widely exploited in clinical settings, particularly in organ transplantation and the treatment of autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
(1aS,4aR,7R,8aS)-7-hydroxy-6,6-dimethyl-2-oxo-3-pentyl-1a,4a,7,8-tetrahydrooxireno[2,3-e]chromene-4-carbaldehyde is synthesized through a complex process involving non-ribosomal peptide synthetase (NRPS). The enzyme responsible for its synthesis, cyclosporine synthetase (CySyn), is one of the most complex NRPS systems known, capable of catalyzing a total of 40 partial reaction steps . The synthesis involves the activation, modification, and polymerization of constituent amino acids, with seven of the eleven amide nitrogens in the backbone being N-methylated .
Industrial Production Methods
Industrial production of this compound is typically achieved through submerged fermentation of Tolypocladium inflatum. This method involves optimizing various parameters such as pH, temperature, and nutrient concentration to maximize yield . The fermentation broth is then subjected to chromatographic techniques for purification .
Chemical Reactions Analysis
Types of Reactions
(1aS,4aR,7R,8aS)-7-hydroxy-6,6-dimethyl-2-oxo-3-pentyl-1a,4a,7,8-tetrahydrooxireno[2,3-e]chromene-4-carbaldehyde undergoes various chemical reactions, including cyclization, which is crucial for its synthesis . The compound is relatively stable and does not undergo significant oxidation or reduction under normal conditions.
Common Reagents and Conditions
The synthesis of this compound involves the use of specific amino acids and methylation reagents. The cyclization reaction is facilitated by specific enzymes that ensure the correct folding and formation of the cyclic structure .
Major Products Formed
The primary product of these reactions is this compound itself, which is a neutral, lipophilic, cyclic undecapeptide . Other minor products may include various cyclosporin analogs formed during the fermentation process .
Scientific Research Applications
(1aS,4aR,7R,8aS)-7-hydroxy-6,6-dimethyl-2-oxo-3-pentyl-1a,4a,7,8-tetrahydrooxireno[2,3-e]chromene-4-carbaldehyde has a wide range of scientific research applications:
Mechanism of Action
(1aS,4aR,7R,8aS)-7-hydroxy-6,6-dimethyl-2-oxo-3-pentyl-1a,4a,7,8-tetrahydrooxireno[2,3-e]chromene-4-carbaldehyde exerts its effects by inhibiting the activity of calcineurin, a protein phosphatase involved in T-cell activation . By binding to cyclophilin, this compound forms a complex that inhibits calcineurin, thereby preventing the transcription of interleukin-2 and other cytokines . This inhibition leads to a decrease in T-cell activation and proliferation, making it an effective immunosuppressant .
Comparison with Similar Compounds
Similar Compounds
Tacrolimus: Another calcineurin inhibitor with similar immunosuppressive properties.
FK-506: Similar to Tacrolimus, it inhibits T-cell activation by blocking calcineurin.
Uniqueness
This compound is unique due to its cyclic structure and the presence of N-methylated amino acids, which contribute to its stability and lipophilicity . Its ability to selectively inhibit T-cell activation without affecting other immune cells makes it a valuable therapeutic agent .
Properties
Molecular Formula |
C17H24O5 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(1aS,4aR,7R,8aS)-7-hydroxy-6,6-dimethyl-2-oxo-3-pentyl-1a,4a,7,8-tetrahydrooxireno[2,3-e]chromene-4-carbaldehyde |
InChI |
InChI=1S/C17H24O5/c1-4-5-6-7-10-11(9-18)14-17(15(22-17)13(10)20)8-12(19)16(2,3)21-14/h9,12,14-15,19H,4-8H2,1-3H3/t12-,14-,15-,17+/m1/s1 |
InChI Key |
ODZUPGUSIOTTSS-MMTVNHQJSA-N |
Isomeric SMILES |
CCCCCC1=C([C@@H]2[C@@]3(C[C@H](C(O2)(C)C)O)[C@@H](C1=O)O3)C=O |
Canonical SMILES |
CCCCCC1=C(C2C3(CC(C(O2)(C)C)O)C(C1=O)O3)C=O |
Synonyms |
cytosporin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


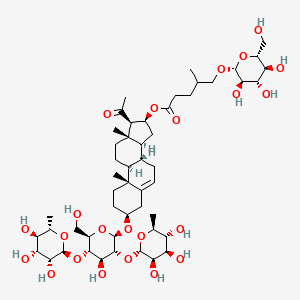
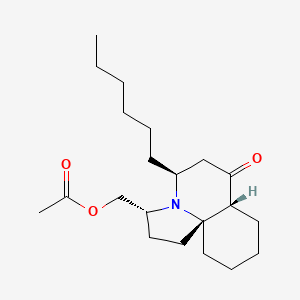
![(1R,10R)-12-methyl-1-phenyl-8,12-diazatricyclo[8.2.1.02,7]trideca-2,4,6-triene-9,11-dione](/img/structure/B1248190.png)
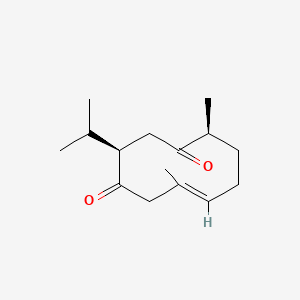
![(10S,11S,12S,15S,18S)-15-(2-amino-2-oxoethyl)-10,11,23-trihydroxy-18-{[(3R)-3-methyl-2-oxopentanoyl]amino}-9,14,17-trioxo-N-[(1Z)-prop-1-en-1-yl]-8,13,16-triazatetracyclo[18.3.1.0(2,7).0(6,10)]tetracosa-1(24),2,4,6,20,22-hexaene-12-carboxamide](/img/structure/B1248192.png)

![(2S,4aS,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-4a-(hydroxymethyl)-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid](/img/structure/B1248194.png)
